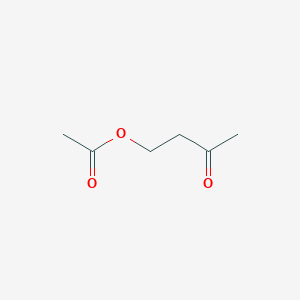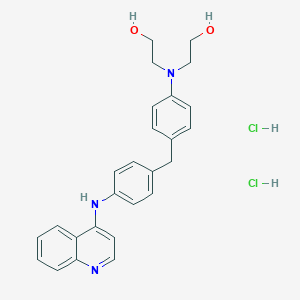
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in 2006 by Wang et al. and has since been used in various studies to investigate its mechanism of action and its potential use in treating diseases.
Mécanisme D'action
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride works by binding to the active site of caspases, preventing them from carrying out their normal functions. It does this by forming a covalent bond with the catalytic cysteine residue in the active site. This prevents the activation of downstream caspases and ultimately inhibits the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce apoptosis in a variety of cell types, including neurons, cancer cells, and immune cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride is its high specificity for caspases. It has been shown to be effective at inhibiting caspases without affecting other cellular processes. However, it is important to note that this compound may have off-target effects at higher concentrations. Additionally, this compound can be toxic to cells at high concentrations, so careful titration is necessary when using it in experiments.
Orientations Futures
There are a number of potential future directions for research involving 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride. One area of interest is the role of caspases in the development and progression of cancer. This compound has been shown to be effective at inhibiting caspases in cancer cells, and further research could investigate its potential as a cancer therapy. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Another area of interest is the potential use of this compound in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce neuronal apoptosis in animal models of these diseases, and further research could investigate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride involves a multistep process that includes the reaction of 4-aminobenzyl alcohol with 4-quinolinecarboxaldehyde, followed by the reaction of the resulting product with 4-(4-formylphenyl)aniline. The final product is obtained by reacting the intermediate with HCl.
Applications De Recherche Scientifique
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been widely used in scientific research applications as an inhibitor of caspases, a family of proteases that play a crucial role in programmed cell death. It has been shown to be effective in inhibiting caspase-3, caspase-7, and caspase-9, which are involved in the apoptotic pathway. This compound has also been used in studies investigating the role of caspases in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
Numéro CAS |
133041-49-3 |
|---|---|
Formule moléculaire |
C26H29Cl2N3O2 |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[[4-(quinolin-4-ylamino)phenyl]methyl]anilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H27N3O2.2ClH/c30-17-15-29(16-18-31)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)28-26-13-14-27-25-4-2-1-3-24(25)26;;/h1-14,30-31H,15-19H2,(H,27,28);2*1H |
Clé InChI |
FQKWUTMXACBJEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Autres numéros CAS |
133041-49-3 |
Synonymes |
2-[2-hydroxyethyl-[4-[[4-(quinolin-4-ylamino)phenyl]methyl]phenyl]amin o]ethanol dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



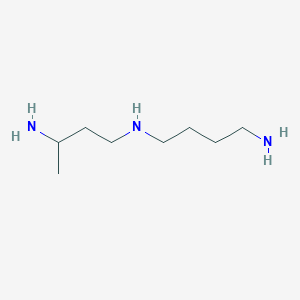
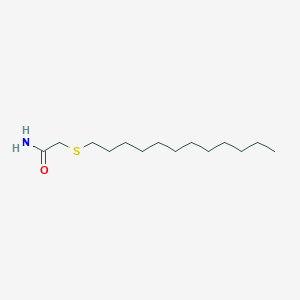

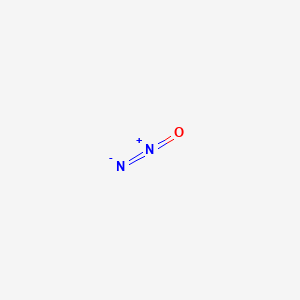


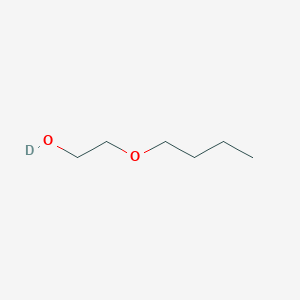
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

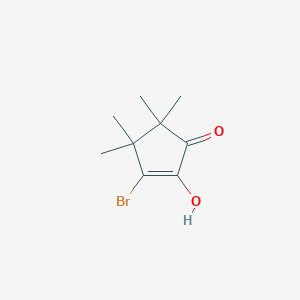
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
